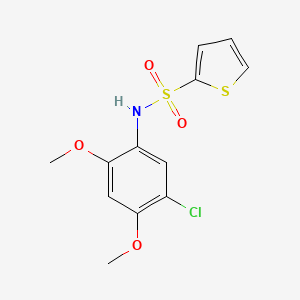
6-chloro-N,4-diphenyl-2-quinazolinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinazoline derivatives, including those similar to 6-chloro-N,4-diphenyl-2-quinazolinamine, involves several steps that can include cyclization, etheration, and reactions with nucleophilic and non-nucleophilic bases. For instance, compounds with similar structures have been synthesized from precursors through processes yielding various derivatives with high efficiency (Yan, Huang, & Zhang, 2013). Another synthesis method described involves cyclocondensation of certain triazine derivatives with chloral hydrate or chloroacetaldehyde, highlighting the reactivity of these compounds towards both nucleophilic and basic reagents (Grytsak, Moskalenko, Voskoboinik, & Kovalenko, 2021).
Molecular Structure Analysis
The molecular structure of quinazoline derivatives has been thoroughly analyzed using techniques like DFT and TD-DFT calculations. These studies provide insights into the optimized molecular structures, comparing them with available X-ray data and exploring their spectroscopic characteristics. Such analyses contribute to understanding the electronic transitions, NLO properties, and intermolecular electronic interactions of these molecules (Wazzan, Al-Qurashi, & Faidallah, 2016).
Chemical Reactions and Properties
Quinazoline derivatives undergo various chemical reactions, including those with nucleophilic and non-nucleophilic bases, showcasing their versatility in chemical synthesis. These reactions can lead to products of substitution, elimination, or a combination of both, depending on the conditions and reagents used. The physicochemical and spectral characteristics of these compounds are determined and discussed, providing valuable information on their reactivity and potential applications (Grytsak et al., 2021).
Physical Properties Analysis
The physical properties of quinazoline derivatives, such as solubility, melting point, and crystal structure, are crucial for their practical applications. For example, the crystal packing features of certain isomeric compounds reveal the interactions that govern their solid-state arrangements, such as hydrogen bonding and π-π stacking interactions. These insights are essential for understanding the material's properties and for designing compounds with desired physical characteristics (Low, Cobo, Quiroga, Portilla, & Glidewell, 2004).
Direcciones Futuras
Quinazoline derivatives, such as 6-chloro-N,4-diphenyl-2-quinazolinamine, have aroused great interest in medicinal chemists for the development of new drugs or drug candidates due to their wide range of pharmacological activities . Future research may focus on the development of hybrid analogues with improved potency by combining two or more pharmacophores of bioactive scaffolds .
Mecanismo De Acción
Target of Action
It is known that quinazoline derivatives, which this compound is a part of, have diverse biological activities including anti-inflammatory and analgesic effects . These activities suggest that the compound may target enzymes or receptors involved in inflammation and pain signaling pathways.
Mode of Action
Quinazoline derivatives are known to interact with their targets, potentially inhibiting their function and leading to their therapeutic effects
Biochemical Pathways
For instance, they can affect the cyclo-oxygenase and 5-lipoxygenase pathways, which are involved in the biosynthesis of prostaglandins and leukotrienes, respectively . These compounds play key roles in inflammation and pain signaling.
Result of Action
Given the known anti-inflammatory and analgesic activities of quinazoline derivatives , it can be inferred that this compound may reduce inflammation and alleviate pain at the molecular and cellular levels.
Propiedades
IUPAC Name |
6-chloro-N,4-diphenylquinazolin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14ClN3/c21-15-11-12-18-17(13-15)19(14-7-3-1-4-8-14)24-20(23-18)22-16-9-5-2-6-10-16/h1-13H,(H,22,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NHBAMSRQRDFHNJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=NC3=C2C=C(C=C3)Cl)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14ClN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-chloro-N,4-diphenylquinazolin-2-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-bromo-2,3-dihydro-1H-cyclopenta[b]naphthalen-1-one O-acetyloxime](/img/structure/B5854933.png)

![methyl 7-(difluoromethyl)-5-(4-methylphenyl)pyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B5854948.png)

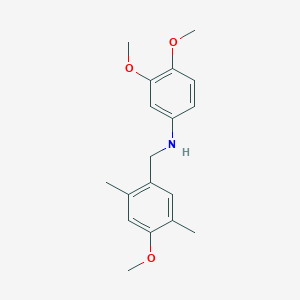
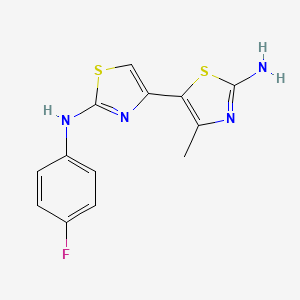
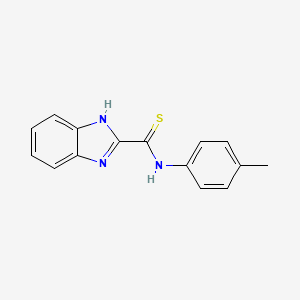
![2-(2-methyl-1H-benzimidazol-1-yl)-N-[2-(1-pyrrolidinyl)ethyl]acetamide](/img/structure/B5854988.png)
![ethyl 5-(aminocarbonyl)-2-[(cyclohexylcarbonyl)amino]-4-methyl-3-thiophenecarboxylate](/img/structure/B5854989.png)
![7-[2-(4-chlorophenyl)-2-oxoethoxy]-4-methyl-2H-chromen-2-one](/img/structure/B5854997.png)
![N-(7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-[1,3]thiazolo[5,4-c]azepin-2-yl)benzamide](/img/structure/B5855006.png)
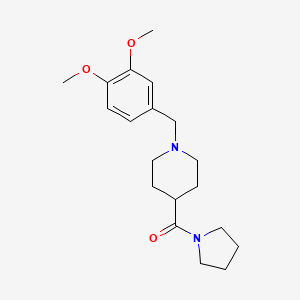
![1-{2-[(3-chloro-4-methylphenyl)amino]-2-oxoethyl}-4-piperidinecarboxamide](/img/structure/B5855017.png)
